4-(azepane-1-sulfonyl)-N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
Description
This compound is a benzamide derivative featuring a 3-methylnaphtho[2,1-d][1,3]thiazole ring system and an azepane-1-sulfonyl substituent at the para position of the benzamide moiety. The (2Z)-configuration indicates a specific stereochemical arrangement of the imine group in the thiazole ring, which may influence its electronic properties and biological interactions. Synthetic routes for analogous compounds typically involve nucleophilic substitutions, cyclization reactions, and tautomeric equilibria, as seen in related thiazole and triazole derivatives .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-27-22-15-12-18-8-4-5-9-21(18)23(22)32-25(27)26-24(29)19-10-13-20(14-11-19)33(30,31)28-16-6-2-3-7-17-28/h4-5,8-15H,2-3,6-7,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSDMKSBOIYJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-sulfonyl)-N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and the construction of the naphthothiazole core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(azepane-1-sulfonyl)-N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(azepane-1-sulfonyl)-N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help identify the molecular targets involved.
Comparison with Similar Compounds
Structural Analogues with Azepane Sulfonyl and Thiazole Moieties
Key Observations :
- Naphthothiazole vs.
- Substituent Effects: Fluorine (in ) and methoxy groups () influence electronic properties and lipophilicity, impacting pharmacokinetics. The phenoxyphenyl group in introduces steric bulk, likely affecting target selectivity .
Spectral and Crystallographic Data
- Azepane sulfonyl groups show characteristic S=O stretches near 1350 cm⁻¹ across analogues .
- X-ray Data : While the target compound lacks reported crystallography, ’s (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide shows planar geometry at the thiazole-imine moiety, suggesting similar rigidity in the target compound .
Biological Activity
The compound 4-(azepane-1-sulfonyl)-N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide (CAS Number: 1251559-56-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.5 g/mol. Its structure features an azepane ring linked to a naphtho[2,1-d][1,3]thiazole moiety, which is known for contributing to various biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives containing the thiazole ring have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
Anticancer Activity
The naphtho[2,1-d][1,3]thiazole moiety has been linked to anticancer properties. Research suggests that such compounds can induce apoptosis in cancer cells through various pathways including the modulation of signaling cascades involved in cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of α-amylase |
The exact mechanisms by which this compound exerts its effects are still under investigation. However, several pathways have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as α-amylase, which is crucial in carbohydrate metabolism. Studies have reported IC50 values indicating effective inhibition comparable to established inhibitors like acarbose .
- Apoptotic Pathways : The presence of the naphtho[2,1-d][1,3]thiazole moiety may facilitate interactions with cellular targets leading to apoptosis in malignant cells by activating caspases or other apoptotic markers.
Case Studies
A study involving the synthesis and biological evaluation of related thiazole derivatives demonstrated significant anticancer activity against breast cancer cell lines (MCF-7). These findings suggest that structural modifications can enhance biological activity and specificity towards certain cancer types.
Q & A
Basic Question: What are the key synthetic strategies for 4-(azepane-1-sulfonyl)-N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the benzamide core. Key steps include sulfonylation of the azepane ring, coupling with the naphthothiazole moiety, and stabilization of the (Z)-configuration. Optimizing yield and purity requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance sulfonylation efficiency .
- Temperature control : Reactions often proceed at 0–5°C to prevent side-product formation during sulfonamide coupling .
- Catalysts : Use of triethylamine or DMAP accelerates amide bond formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
- Structural variability : Minor substituent changes (e.g., methoxy vs. nitro groups) alter target interactions .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC50 values .
Methodological Solutions :- Standardize assays using WHO-recommended cell lines and protocols.
- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .
- Perform meta-analyses of published data to identify trends .
Basic Question: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the azepane and thiazole groups. Aromatic protons appear at δ 7.2–8.5 ppm, while azepane protons resonate at δ 1.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical: ~550 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic profile?
Answer:
SAR Design Framework :
- Hydrophobicity modulation : Replace the azepane sulfonyl group with piperidine or morpholine to enhance solubility .
- Metabolic stability : Introduce fluorine at the naphthothiazole’s 6-position to block CYP450 oxidation .
- In vitro testing :
- LogP measurement (target: 2–3) via shake-flask method.
- Microsomal stability assays (human liver microsomes, NADPH cofactor) .
Basic Question: What are the critical stability considerations for storing and handling this compound?
Answer:
- Light sensitivity : The thiazole-naphtho moiety undergoes photodegradation; store in amber vials at -20°C .
- Hydrolytic stability : Sulfonamide bonds are prone to hydrolysis in acidic/basic conditions. Use pH 7.4 buffers for in vitro studies .
- Thermal stability : DSC (differential scanning calorimetry) shows decomposition above 150°C; avoid heating during synthesis .
Advanced Question: What computational methods are suitable for predicting this compound’s mechanism of action?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to kinases (e.g., EGFR) or tubulin, with scoring functions (e.g., ΔG < -8 kcal/mol) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes (RMSD < 2 Å acceptable) .
- QSAR models : Use CoMFA/CoMSIA to correlate electronic descriptors (e.g., HOMO-LUMO) with bioactivity .
Basic Question: How can researchers validate the (Z)-configuration of the thiazole-imine group?
Answer:
- X-ray crystallography : Definitive confirmation via single-crystal diffraction (C–N bond length: ~1.28 Å) .
- NOESY NMR : Cross-peaks between the imine proton and adjacent methyl group confirm spatial proximity .
- IR spectroscopy : C=N stretch at ~1600 cm⁻¹ distinguishes (Z) from (E) isomers .
Advanced Question: What strategies mitigate toxicity concerns observed in preliminary in vivo studies?
Answer:
- Prodrug design : Mask the sulfonamide group as a tert-butyl carbamate to reduce renal toxicity .
- Dosage optimization : Conduct MTD (maximum tolerated dose) studies in rodents, adjusting from 50 mg/kg to 25 mg/kg .
- Metabolite profiling : LC-MS/MS identifies toxic metabolites (e.g., hydroxylated derivatives) for structural redesign .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
